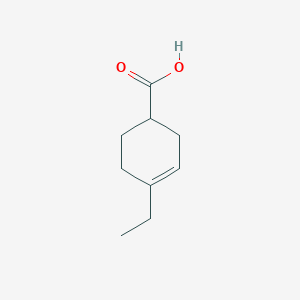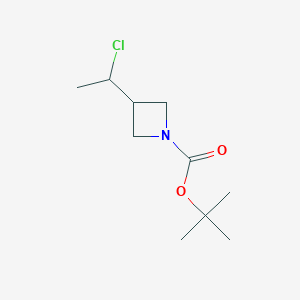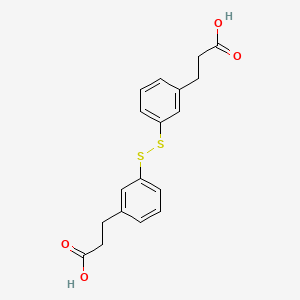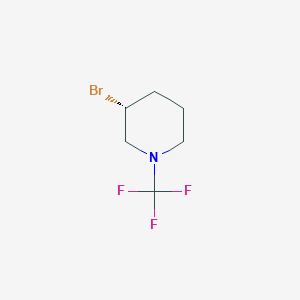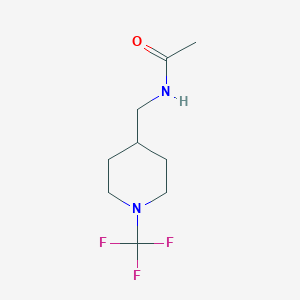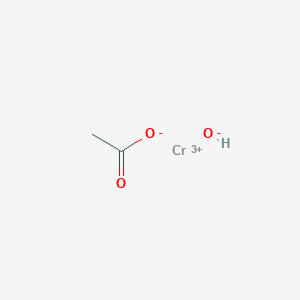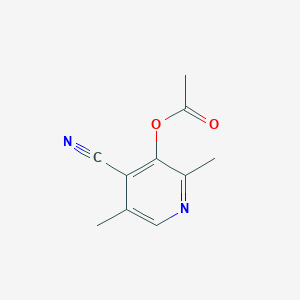
3-Acetoxy-4-cyano-2,5-dimethylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetoxy-4-cyano-2,5-dimethylpyridine is a chemical compound with the molecular formula C10H10N2O2 and a molecular weight of 190.2 g/mol It is characterized by the presence of an acetoxy group, a cyano group, and two methyl groups attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetoxy-4-cyano-2,5-dimethylpyridine typically involves the acetylation of 4-cyano-2,5-dimethylpyridine. One common method is the reaction of 4-cyano-2,5-dimethylpyridine with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography and distillation to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-Acetoxy-4-cyano-2,5-dimethylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
3-Acetoxy-4-cyano-2,5-dimethylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Acetoxy-4-cyano-2,5-dimethylpyridine involves its interaction with specific molecular targets and pathways. The acetoxy group can undergo hydrolysis to release acetic acid, which may influence the compound’s biological activity. The cyano group can participate in nucleophilic addition reactions, affecting the compound’s reactivity and interactions with enzymes and receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Cyano-2,5-dimethylpyridine: Lacks the acetoxy group, resulting in different reactivity and applications.
3-Acetoxy-2,5-dimethylpyridine:
2,5-Dimethylpyridine: Lacks both the acetoxy and cyano groups, making it less reactive and versatile.
Uniqueness
3-Acetoxy-4-cyano-2,5-dimethylpyridine is unique due to the presence of both acetoxy and cyano groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific and industrial applications .
Propriétés
Numéro CAS |
62312-44-1 |
|---|---|
Formule moléculaire |
C10H10N2O2 |
Poids moléculaire |
190.20 g/mol |
Nom IUPAC |
(4-cyano-2,5-dimethylpyridin-3-yl) acetate |
InChI |
InChI=1S/C10H10N2O2/c1-6-5-12-7(2)10(9(6)4-11)14-8(3)13/h5H,1-3H3 |
Clé InChI |
MNAUBIUENHKMNK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(C(=C1C#N)OC(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2S)-1-anilino-1-oxobutan-2-yl]-2-benzamidobenzamide](/img/structure/B13950767.png)
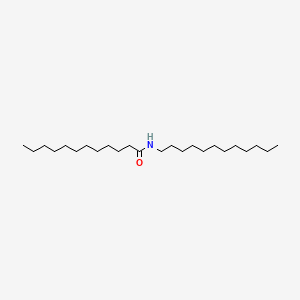
![4,7-Methano-7H-thieno[2,3-E][1,3]diazepine](/img/structure/B13950772.png)

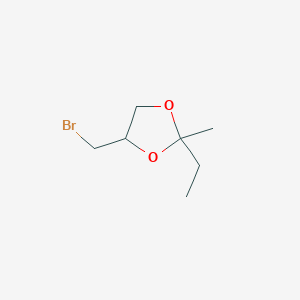

![(5-Chloro-2-methyl-1H-benzo[d]imidazol-1-yl)methanol](/img/structure/B13950796.png)
